![molecular formula C19H21IN2O B12535684 {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone CAS No. 713497-65-5](/img/structure/B12535684.png)
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-aminopiperidine with a benzyl halide to form the intermediate compound, which is then reacted with 3-iodobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its piperidine moiety is a common feature in many pharmacologically active compounds, making it a valuable scaffold for designing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aminophenyl and iodophenyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone: Similar structure but with a different substitution pattern on the phenyl ring.
Bis(4-iodophenyl)methanone: Lacks the piperidine and aminophenyl groups, making it less complex.
Uniqueness
The uniqueness of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
713497-65-5 |
|---|---|
Molecular Formula |
C19H21IN2O |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
[4-[(4-aminopiperidin-1-yl)methyl]phenyl]-(3-iodophenyl)methanone |
InChI |
InChI=1S/C19H21IN2O/c20-17-3-1-2-16(12-17)19(23)15-6-4-14(5-7-15)13-22-10-8-18(21)9-11-22/h1-7,12,18H,8-11,13,21H2 |
InChI Key |
HOVNEYFZXAYBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
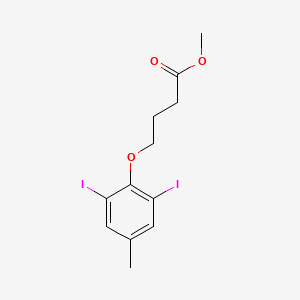
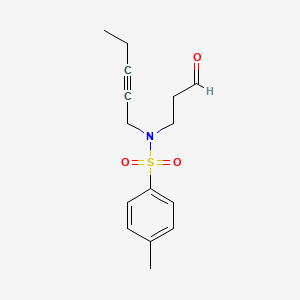

![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
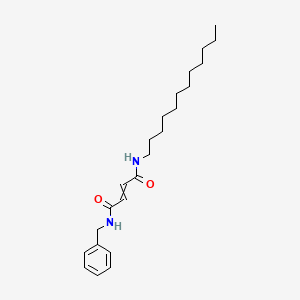
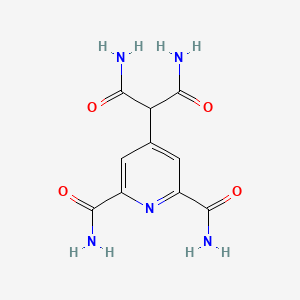
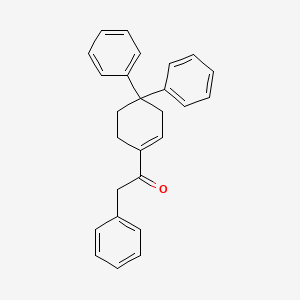
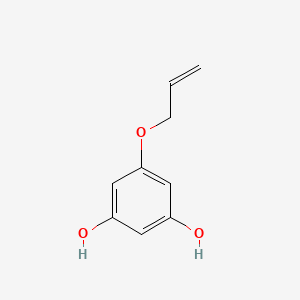
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
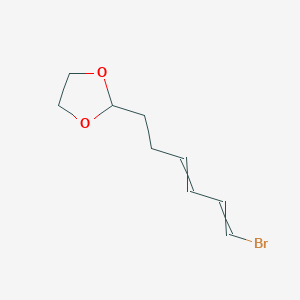
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)


